N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, a cyclohexylureido group, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Cyclohexylureido Group Introduction: The thiadiazole-2-thiol is then reacted with cyclohexyl isocyanate to introduce the cyclohexylureido group.
Thioacetamide Moiety Addition: Finally, the compound is reacted with chloroacetic acid or its derivatives to introduce the thioacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The urea group can be reduced to form amines.
Substitution: The thioacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted thioacetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is not well-documented. its structure suggests it could interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-benzothiazolesulfenamide: Used as a rubber accelerator.
N-cyclohexyl-2-benzothiazol-amine: Known for its industrial applications.
Uniqueness
N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to its combination of a thiadiazole ring, a cyclohexylureido group, and a thioacetamide moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2S2/c23-14(18-12-7-3-1-4-8-12)11-25-17-22-21-16(26-17)20-15(24)19-13-9-5-2-6-10-13/h12-13H,1-11H2,(H,18,23)(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDRADMTTIAXNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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